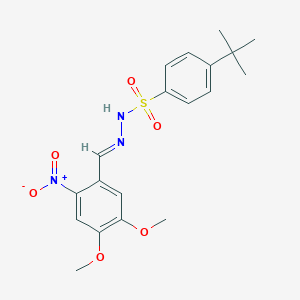![molecular formula C21H21ClN4O3 B5513160 7-allyl-6-(3-chlorophenyl)-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5513160.png)
7-allyl-6-(3-chlorophenyl)-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves condensation reactions of imidazo[1,2-a]pyrazine-2-carboxylic acid with different amines, utilizing microwave irradiation conditions for efficiency. This process demonstrates the adaptability of imidazo[1,2-a]pyrazine derivatives for various synthetic modifications (Jyothi & Madhavi, 2019).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds, such as N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide, reveals a nearly planar hydrazinecarboxamide unit inclined at significant angles to attached benzene rings, indicating complex molecular geometries that could influence the chemical behavior and interactions of these compounds (Kant et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of imidazo[1,2-a]pyrazine derivatives, such as undergoing electrophilic cyclization under specific conditions, demonstrates their capacity for chemical transformations leading to diverse molecular structures. Such reactivity is crucial for synthesizing novel compounds with potential biological activities (Bondarenko et al., 2015).
Physical Properties Analysis
The physical properties of compounds within this chemical class, including solubility, melting points, and stability, are influenced by their molecular structure and substituent patterns. However, specific data on the compound require experimental determination and analysis.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemical entities, and potential for forming salts or derivatives, are determined by the functional groups present in the compound's structure. For instance, carboxylic acids and their derivatives play a significant role in biological processes and have been explored for creating new medicinal compounds with diverse biological activities (Fedotov & Hotsulia, 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Imidazo[1,2-a]pyrazine derivatives have been synthesized through various chemical processes, demonstrating the versatility of these compounds in drug development and organic chemistry. For instance, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides have been synthesized using condensation reactions and screened for antimicrobial activity, revealing some compounds with promising antimicrobial properties (B. Jyothi & N. Madhavi, 2019).
Characterization and Potential Biological Activities
The characterization of these compounds involves detailed spectroscopic analysis, including IR, NMR, and mass spectrometry, to elucidate their structures. The pursuit of understanding their biological activities, particularly as antimicrobial and antitumor agents, reflects the ongoing research interest in exploiting their potential therapeutic uses. Notably, certain derivatives have shown efficacy against bacterial and fungal species, suggesting their utility in developing new antimicrobial agents (M. Gouda, M. Berghot, Ghada E. Abd El-Ghani, & A. Khalil, 2010).
Chemical Properties and Reactivity
The chemical reactivity and properties of imidazo[1,2-a]pyrazine derivatives are of significant interest, providing insights into their potential applications in medicinal chemistry and material science. Studies on these compounds include exploring their synthesis pathways, reactivity with different chemical agents, and the formation of various derivatives, highlighting the adaptability of these structures in chemical synthesis (P. Machado, Glauber R. Lima, M. Rotta, H. Bonacorso, N. Zanatta, & M. Martins, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)-8-oxo-N-(oxolan-3-ylmethyl)-7-prop-2-enylimidazo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-2-7-26-18(15-4-3-5-16(22)9-15)12-25-11-17(24-19(25)21(26)28)20(27)23-10-14-6-8-29-13-14/h2-5,9,11-12,14H,1,6-8,10,13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLMQEOCBWUPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN2C=C(N=C2C1=O)C(=O)NCC3CCOC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)




![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)
![2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide](/img/structure/B5513117.png)
![2-[(1,3-benzoxazol-2-ylamino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513122.png)
![3-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513123.png)
![(1S*,5R*)-3-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513128.png)
![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)
![3,3-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5513154.png)
![3-(4-fluorophenyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513159.png)